1-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
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Overview
Description
1-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazole ring, an azetidine ring, and a tetrahydronaphthalene moiety, making it a subject of interest in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It is disclosed that the compound hascytotoxic and anti-mitotic activity , suggesting that it may target cellular structures or proteins involved in cell division and growth.
Mode of Action
The compound’s mode of action is likely related to its cytotoxic and anti-mitotic properties Anti-mitotic compounds typically interfere with the mitotic process, preventing cell division and leading to cell death
Biochemical Pathways
Given its anti-mitotic activity, it may affect pathways related tocell cycle regulation and mitosis . Disruption of these pathways can lead to cell cycle arrest and apoptosis, contributing to the compound’s cytotoxic effects.
Result of Action
The compound’s cytotoxic and anti-mitotic activity suggest that it may induce cell cycle arrest and apoptosis , leading to cell death . This could potentially make it useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is not detailed in the available resources Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps, including the formation of the azetidine ring, sulfonylation, and triazole ring formation. Common synthetic routes may include:
Azetidine Ring Formation: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions under specific conditions.
Triazole Ring Formation: The final step involves the formation of the triazole ring through cycloaddition reactions, often using azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the triazole or azetidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
1-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)sulfonyl)-1H-imidazole
- 2-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)oxy)thiazole
Uniqueness
1-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is unique due to its specific combination of structural features, including the triazole and azetidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-23(22,16-6-5-14-3-1-2-4-15(14)7-16)20-9-13(10-20)8-19-12-17-11-18-19/h5-7,11-13H,1-4,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONVNUTVFGTYNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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